N-{4-[(2-methylpropyl)sulfamoyl]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzenesulfonamide and furan-2-carboxylic acid.
Formation of Sulfonamide: The 4-aminobenzenesulfonamide is reacted with 2-methylpropylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with furan-2-carboxylic acid using a coupling agent like DCC or N,N’-diisopropylcarbodiimide (DIC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, can also be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}furan-2-carboxamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, leading to bacterial cell death. Additionally, the furan-2-carboxamide moiety may interact with other molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}furan-2-carboxamide: is similar to other sulfonamide derivatives such as:
Uniqueness
- This compound stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This can enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCLCREAQXFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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